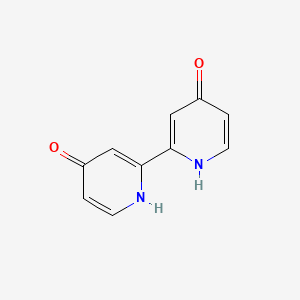

4,4'-Dihydroxy-2,2'-bipyridine

Overview

Description

4,4’-Dihydroxy-2,2’-bipyridine (CAS No. 90770-88-0) is a chemical compound with the molecular formula C10H8N2O2 . It is used in the method for preparing ginkgo biloba polyprenol metal complex with light control activity .

Synthesis Analysis

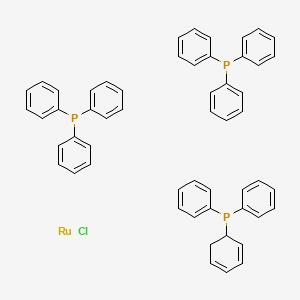

The synthesis of 4,4’-Dihydroxy-2,2’-bipyridine has been reported in several studies. For instance, a complex [Mn (DHTA) (bipy)0.5] was hydrothermally synthesized . Another study reported the synthesis of the complex [Ru (bpy (OH)2)3]2+ (bpy (OH)2 = 4,4′-dihydroxy-2,2′-bipyridine) containing ligands that can be readily deprotonated .

Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxy-2,2’-bipyridine has been analyzed in several studies. For instance, a study reported that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Another study synthesized the complex [Ru (bpy (OH)2)3]2+ and performed a thorough analysis of the structural and electronic properties of the complex in both the protonated and deprotonated state .

Chemical Reactions Analysis

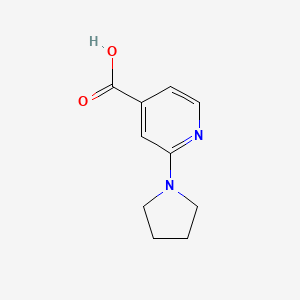

The chemical reactions involving 4,4’-Dihydroxy-2,2’-bipyridine have been studied. For example, a study reported the efficient evolution of CO-free hydrogen by the decomposition of formic acid using an iridium catalyst with 4,4′-dihydroxy-2,2′-bipyridine as a ligand .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihydroxy-2,2’-bipyridine have been reported. It has a boiling point of 605.3±55.0 °C (Predicted), a density of 1.363±0.06 g/cm3 (Predicted), and a pKa of 4.57±0.18 (Predicted) .

Scientific Research Applications

Artificial Muscle Development

This compound has been used in the preparation of artificial muscles with lamellar structures based on nematic triblock copolymers .

Catalysis in Atom Transfer Radical Polymerization

4,4’-Dihydroxy-2,2’-bipyridine complexes have been studied in cyclic voltammetric studies for their role in catalyzing atom transfer radical polymerization .

Ligand in Transition-Metal Catalysis

Bipyridines and their derivatives, including 4,4’-Dihydroxy-2,2’-bipyridine, are extensively used as ligands in transition-metal catalysis due to their ability to coordinate with metals .

Photosensitizers

These compounds are also utilized as photosensitizers in various applications due to their electronic properties .

Viologens and Monoquats

The derivatives of 4,4’-Dihydroxy-2,2’-bipyridine such as viologens (N,N′-disubstituted derivatives) and monoquats (monosubstituted derivatives) exhibit solvatochromic and environment-responsive characteristics .

Metallogels Formation

Structurally simple O-methylpyridine derivatives of 4,4’-Dihydroxy-2,2’-bipyridine ligands have been reported to form metallosupramolecular gels upon complexation with Ag(I) ions in aqueous dimethyl sulfoxide (DMSO) solutions .

Mechanism of Action

Target of Action

The primary target of 4,4’-Dihydroxy-2,2’-bipyridine is the iridium catalyst . This compound acts as a ligand, binding to the iridium catalyst and facilitating the decomposition of formic acid .

Mode of Action

4,4’-Dihydroxy-2,2’-bipyridine interacts with its target, the iridium catalyst, by acting as a ligand . This interaction results in the efficient evolution of CO-free hydrogen by the decomposition of formic acid .

Biochemical Pathways

The primary biochemical pathway affected by 4,4’-Dihydroxy-2,2’-bipyridine is the decomposition of formic acid . This process results in the evolution of CO-free hydrogen . The downstream effect of this pathway is the generation of hydrogen, which can be used as a clean energy source .

Pharmacokinetics

Given its role as a ligand in catalytic reactions, it is likely that its bioavailability is influenced by its ability to bind to the iridium catalyst and participate in the decomposition of formic acid .

Result of Action

The molecular and cellular effects of 4,4’-Dihydroxy-2,2’-bipyridine’s action include the efficient evolution of CO-free hydrogen . This is achieved through the decomposition of formic acid, facilitated by the compound’s interaction with the iridium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dihydroxy-2,2’-bipyridine. For instance, the presence of water is necessary for the compound to act as a ligand in the decomposition of formic acid . Additionally, the temperature can affect the catalytic activity of the reaction, with higher temperatures leading to increased turnover frequency .

Safety and Hazards

4,4’-Dihydroxy-2,2’-bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDFNETXVFHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472808 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihydroxy-2,2'-bipyridine | |

CAS RN |

90770-88-0 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

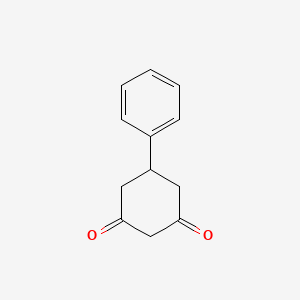

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)

![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)